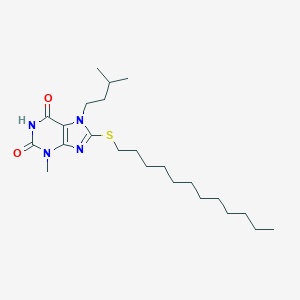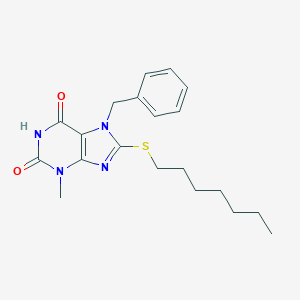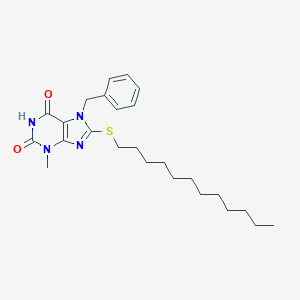![molecular formula C15H12BrFN2OS B403641 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B403641.png)
6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the introduction of bromine and fluorine atoms into the benzimidazole ring. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives with different substituents. For example:
6-BROMO-2-([2-(2-FLUOROPHENOXY)ETHYL]THIO)-1H-BENZIMIDAZOLE: A closely related compound with similar chemical properties.
ETHYL 6-BROMO-5-((2-FLUOROBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: Another compound with a benzimidazole core but different substituents. The uniqueness of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE lies in its specific combination of bromine, fluorine, and sulfur atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12BrFN2OS |
|---|---|
Peso molecular |
367.2g/mol |
Nombre IUPAC |
6-bromo-2-[2-(2-fluorophenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12BrFN2OS/c16-10-5-6-12-13(9-10)19-15(18-12)21-8-7-20-14-4-2-1-3-11(14)17/h1-6,9H,7-8H2,(H,18,19) |
Clave InChI |
DMYPGWGCMQDSIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)F |
SMILES canónico |
C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B403559.png)

![8-[(2-chloroethyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403562.png)






![1-(1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B403573.png)




